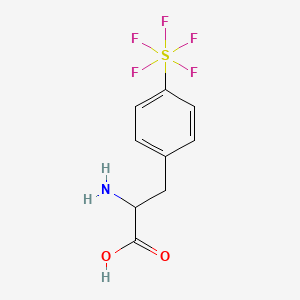

4-(Pentafluorosulfur)-DL-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHKRFDNEZJUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pentafluorosulfanyl Group: A Modern Bioisosteric Replacement for the Nitro Group in Drug Design

A Senior Application Scientist's Guide to Leveraging the SF₅ Moiety for Enhanced Drug Properties

Introduction: The Rationale for Bioisosteric Replacement

In the intricate process of drug discovery and lead optimization, medicinal chemists constantly seek to modulate molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles while minimizing toxicity. Bioisosterism, the strategy of substituting one functional group with another that retains similar steric and electronic characteristics, is a cornerstone of this endeavor.[1][2][3] The nitro (NO₂) group, while a potent electron-withdrawing group, is often considered a structural liability in drug candidates. Its propensity for metabolic reduction to nitroso and hydroxylamine intermediates can lead to the formation of reactive species, cellular damage, and potential genotoxicity.[4] This metabolic instability necessitates the search for robust bioisosteric replacements.

The pentafluorosulfanyl (SF₅) group has emerged as a superior substitute for the nitro group, offering a unique combination of physicochemical properties that can address the shortcomings of its predecessor while introducing new advantages.[5][6][7] This guide provides an in-depth technical overview of the SF₅-for-NO₂ bioisosteric switch, covering the comparative properties, synthetic considerations, and strategic impact on drug design.

Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a nitro group with a pentafluorosulfanyl group is grounded in a detailed analysis of their respective properties. The SF₅ group is not a simple mimic; it possesses a distinct profile that medicinal chemists can strategically exploit.

Electronic Effects

Both the NO₂ and SF₅ groups are powerful electron-withdrawing groups, a property quantified by their Hammett constants (σ). This strong inductive effect can significantly alter the electronic landscape of a molecule, influencing its binding affinity and reactivity.[5][8]

-

The SF₅ group is one of the most electronegative and electron-withdrawing substituents used in medicinal chemistry.[5][8][9] Its Hammett constants (σm ≈ 0.61, σp ≈ 0.68) are comparable to, though slightly less than, those of the nitro group (σm ≈ 0.73, σp ≈ 0.78).[10][11][12] This similarity allows the SF₅ group to replicate the essential electronic influence of the nitro group on a molecule's interaction with its biological target.

Steric and Geometric Profile

The SF₅ group has a unique octahedral geometry and a larger steric volume (55.4 ų) compared to the planar nitro group.[10] This distinct three-dimensional shape can be advantageous, potentially leading to more selective interactions with protein binding pockets.[10]

Lipophilicity and Solubility

A key differentiator is lipophilicity. The nitro group is relatively polar and can increase the water solubility of a compound. In stark contrast, the SF₅ group is highly lipophilic.

-

The Hansch lipophilicity parameter (π) for the SF₅ group is approximately +1.23 to +1.51, significantly higher than that of the nitro group (π ≈ -0.28).[10][11]

-

This increased lipophilicity can enhance a drug's ability to permeate cell membranes, potentially improving bioavailability and brain penetration.[5][9] However, this must be carefully balanced to avoid issues with poor solubility and nonspecific binding. Studies have shown that SF₅-substituted aromatics are about 0.5 to 0.6 log units more hydrophobic (higher log K(OW)) than their trifluoromethyl (CF₃) analogs, which are themselves more lipophilic than nitro compounds.[13]

Metabolic Stability

The paramount advantage of the SF₅ group is its exceptional chemical and metabolic stability.

-

The sulfur-fluorine bonds in the SF₅ group are extremely strong, rendering the moiety highly resistant to chemical and thermal degradation.[5][14]

-

It is stable under typical physiological and acidic conditions, a crucial feature for orally administered drugs.[6][7][14] This robustness prevents the metabolic activation pathways that make the nitro group problematic, thus mitigating the risk of associated toxicities.[15]

Quantitative Property Summary

| Property | Nitro Group (NO₂) | Pentafluorosulfanyl Group (SF₅) | Rationale for Replacement |

| Geometry | Planar | Octahedral | SF₅ offers a 3D structure that can improve binding selectivity. |

| Volume (ų) * | ~22 | 55.4[10] | Increased steric bulk can be used to probe binding pockets. |

| Hammett Constant (σp) | 0.78[11] | 0.68[8][10] | Strong electron-withdrawing effect is maintained. |

| Lipophilicity (π value) | -0.28[11] | +1.23 to +1.51[10][11] | Dramatically increases lipophilicity, enhancing membrane permeability. |

| Metabolic Stability | Prone to reduction | Highly stable[5][6][7] | Eliminates metabolic liabilities and potential genotoxicity. |

Note: Volume is an approximation for comparative purposes.

Strategic Workflow for Bioisosteric Replacement

The decision to implement an SF₅-for-NO₂ swap should be a structured, data-driven process within a drug discovery program. The following workflow outlines the key stages, from initial consideration to final evaluation.

Caption: A workflow for the strategic replacement of a nitro group with an SF₅ group in a drug discovery project.

Synthetic Methodologies for Introducing the SF₅ Group

The practical application of the SF₅ group has historically been limited by synthetic challenges.[5][6][16] However, recent advancements have made the introduction of this moiety more accessible to medicinal chemists.

Key Synthetic Precursors

The synthesis of aryl-SF₅ compounds often proceeds through key intermediates like aryl disulfides (Ar-S-S-Ar) or aryl tetrafluoro-λ⁶-sulfanyl chlorides (Ar-SF₄Cl).[17]

Representative Experimental Protocol: Synthesis of an Aryl-SF₅ Compound

The following protocol is a generalized example of a modern, two-step approach for the synthesis of an aryl-pentafluorosulfanyl compound from a common building block like an aryl bromide.

Step 1: Thiolation/Disulfide Formation

-

Objective: Convert an aryl halide or boronic acid into an aryl disulfide.

-

Reaction: To a solution of the aryl bromide (1.0 eq) in a suitable solvent (e.g., DMF or DMSO), add a sulfur source like sodium disulfide (Na₂S₂) or a thiolating agent with a palladium catalyst.

-

Conditions: The reaction is typically heated (e.g., 80-120 °C) for several hours until completion, monitored by TLC or LC-MS.

-

Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated in vacuo. The crude disulfide is then purified, typically by column chromatography.

Step 2: Oxidative Fluorination

-

Objective: Convert the aryl disulfide to the final aryl-SF₅ compound.

-

Reaction: The purified aryl disulfide (1.0 eq) is dissolved in an appropriate solvent (e.g., acetonitrile). A fluoride source, such as potassium fluoride (KF) or a fluoride salt complex, and an oxidizing agent are added. Modern methods often use reagents like trichloroisocyanuric acid (TCICA) as the oxidant.[17] Some advanced methods utilize silver(II) fluoride (AgF₂) for a high-yield, single-step conversion from thiophenols.[18]

-

Conditions: The reaction is stirred, often at room temperature or with gentle heating, for an extended period (12-24 hours). The reaction must be carried out in a fume hood with appropriate safety precautions due to the reactive fluorine species.

-

Work-up and Purification: The reaction is carefully quenched and worked up. The final aryl-SF₅ product is purified by column chromatography to yield the desired compound.

Caption: A simplified synthetic pathway for the preparation of aryl-SF₅ compounds.

Case Studies and Impact on Biological Activity

The true value of a bioisosteric replacement is demonstrated through its application in real-world medicinal chemistry programs. The SF₅ group has been successfully incorporated into various biologically active molecules, often leading to improved properties.

-

Antiparasitic Agents: In the development of antimalarial drugs, replacing a trifluoromethyl (CF₃) group with an SF₅ group in a mefloquine analog resulted in higher in vivo activity and a longer half-life.[16] This highlights the group's ability to enhance both potency and pharmacokinetic properties.

-

Insecticides: The SF₅ moiety has been used in the design of novel meta-diamide insecticides.[9] A compound containing the SF₅ group demonstrated high insecticidal activity and favorable physicochemical properties, such as good water solubility and logP values, validating its utility in agrochemical research.[9]

-

Cannabinoid Receptor Modulators: While not a direct NO₂ replacement, the SF₅ group has been explored as a bioisostere for the CF₃ group in cannabinoid receptor ligands.[7] Although in one reported case it reduced activity, likely due to its larger volume, this demonstrates the importance of considering the specific steric constraints of the target's binding site.[7]

Conclusion and Future Perspectives

The pentafluorosulfanyl group represents a powerful tool in the medicinal chemist's arsenal for lead optimization. As a bioisosteric replacement for the nitro group, it effectively replicates the desired electron-withdrawing properties while systematically eliminating the metabolic liabilities associated with NO₂ reduction. Its unique combination of extreme stability, high lipophilicity, and distinct steric profile provides a multifaceted approach to modulating ADME-Tox properties and enhancing drug-target interactions.[5][16]

While synthetic accessibility has been a historical barrier, ongoing innovations in fluorination chemistry are making SF₅-containing building blocks more readily available.[16][19] Future research will likely focus on further streamlining these synthetic routes and expanding the application of the SF₅ group to a wider range of therapeutic targets and molecular scaffolds, solidifying its role as a "super-trifluoromethyl" and a premier bioisostere in modern drug design.[9]

References

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from Rowan Website. [Link]

-

Jackson, G. J., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed, 21(9). [Link]

-

Beier, P., et al. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. [Link]

-

Jackson, G. J., et al. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]

-

Thieme Chemistry. (n.d.). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. [Link]

-

Santschi, N., et al. (n.d.). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]

-

Kim, J., et al. (2022). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. [Link]

-

Grant, K. I., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. [Link]

-

Pitts, D., et al. (2019). Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6 -sulfanyl Chlorides. Semantic Scholar. [Link]

-

Matouš, J., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

Hansch, C., et al. (n.d.). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Semantic Scholar. [Link]

-

Gard, J. A., et al. (2013). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

-

Welch, J. T. (n.d.). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

-

McNeill, K., et al. (2013). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. PubMed. [Link]

-

Scott, P. J. H. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

Matouš, J., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

-

Chen, K., et al. (2023). Modular Access to N-SF5 azetidines. PMC. [Link]

-

Probst, A., et al. (2021). Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds. ResearchGate. [Link]

-

Sumii, Y., et al. (2019). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. ResearchGate. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

-

Perry, I. (2019). Bioisosteres of Common Functional Groups. MacMillan Group Meeting. [Link]

-

Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Isanbor, C., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

-

Nagasawa, K., et al. (2016). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 13. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Methodological & Application

Application Notes and Protocols for the Incorporation of Pentafluorosulfanyl-Phenylalanine into Solid-Phase Peptide Synthesis

Introduction: The Rising Prominence of the Pentafluorosulfanyl Group in Peptide Therapeutics

The strategic incorporation of fluorine into peptide scaffolds is a well-established strategy in medicinal chemistry for enhancing metabolic stability, modulating bioavailability, and fine-tuning receptor binding affinities.[1] Among the array of fluorine-containing moieties, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of properties.[2] With its octahedral geometry, high electronegativity, and significant lipophilicity, the SF5 group can profoundly influence the conformational preferences and physicochemical characteristics of peptides.[3] This makes SF5-containing amino acids, such as SF5-phenylalanine, highly attractive building blocks for the development of novel peptide-based therapeutics with improved pharmacological profiles.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-protected SF5-phenylalanine into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The methodologies detailed herein are designed to ensure high coupling efficiencies and minimize potential side reactions, thereby enabling the seamless synthesis of SF5-modified peptides for downstream applications.

Materials and Reagents

Resins and Amino Acids

-

Fmoc-Rink Amide MBHA resin or pre-loaded Wang resin

-

Fmoc-L-pentafluorosulfanyl-phenylalanine (Fmoc-L-SF5-Phe-OH)

-

Standard Fmoc-protected amino acids

-

Side-chain protecting groups compatible with Fmoc chemistry

Solvents

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Methanol (MeOH), ACS grade

-

Diisopropyl ether, anhydrous

Coupling and Deprotection Reagents

-

Coupling Reagents (select one):

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)

-

-

Base:

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Deprotection Solution:

-

20% (v/v) piperidine in DMF

-

Cleavage and Deprotection

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Water, deionized

-

1,2-Ethanedithiol (EDT) (optional, for peptides containing cysteine)

Experimental Protocols

General Workflow for SF5-Phenylalanine Incorporation

The incorporation of SF5-phenylalanine into a growing peptide chain follows the standard cycle of Fmoc-based solid-phase peptide synthesis. The workflow consists of iterative deprotection and coupling steps.

Caption: General workflow for incorporating SF5-phenylalanine in SPPS.

Step 1: Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to expose the free amine for the subsequent coupling reaction.

-

Add a solution of 20% piperidine in DMF to the swollen resin.[6][7]

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[6]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[6]

Scientific Rationale: The use of a secondary amine like piperidine facilitates a β-elimination reaction to remove the Fmoc group.[8] A two-step deprotection can help minimize certain side reactions. Thorough washing is essential to prevent the free piperidine from neutralizing the activated amino acid in the subsequent coupling step.

Step 3: Coupling of Fmoc-SF5-Phenylalanine

Due to the electron-withdrawing nature of the SF5 group, the carboxylic acid of Fmoc-SF5-Phe-OH may exhibit altered reactivity. Therefore, the use of a potent coupling reagent is recommended to ensure efficient amide bond formation.

Activation and Coupling using HBTU/HATU:

-

In a separate vial, dissolve Fmoc-L-SF5-Phe-OH (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid/coupling reagent mixture. The solution should change color, indicating activation.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates the absence of free primary amines.[6]

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).

Scientific Rationale: HBTU and HATU are uronium-based coupling reagents that rapidly form highly reactive activated esters with the carboxylic acid of the incoming amino acid.[9][10] The presence of a non-nucleophilic base like DIPEA is crucial for both the activation step and to neutralize the protonated amine on the resin.[10]

Caption: Activation and coupling of Fmoc-SF5-Phe-OH.

Step 4: Iteration and Final Deprotection

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine.

Step 5: Cleavage and Global Deprotection

This step cleaves the synthesized peptide from the solid support and removes all side-chain protecting groups.

-

Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Scientific Rationale: TFA is a strong acid that cleaves the linker attaching the peptide to the resin and removes most common acid-labile side-chain protecting groups. Scavengers like TIS and water are included to quench reactive cations generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues.

Data Presentation: Expected Impact of SF5-Phenylalanine Incorporation

The incorporation of SF5-phenylalanine is expected to modulate the physicochemical properties of the resulting peptide. The following table provides a template for organizing experimental data comparing the modified peptide to its native counterpart.

| Property | Native Peptide | SF5-Modified Peptide | Analytical Method |

| Purity | >95% | >95% | RP-HPLC |

| Molecular Weight | [Insert Data] | [Insert Data] | Mass Spectrometry |

| Retention Time (RP-HPLC) | [Insert Data] | Expected to be longer | RP-HPLC |

| Proteolytic Stability (t½ in serum) | [Insert Data] | Expected to be longer | In vitro stability assay |

| Receptor Binding Affinity (Kd) | [Insert a value] | To be determined | Surface Plasmon Resonance |

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Coupling | - Insufficient activation time or reagent equivalents.- Steric hindrance from the SF5 group. | - Increase the coupling time to 3-4 hours or perform a double coupling.- Use a more potent coupling reagent like HATU or COMU.[9]- Confirm complete deprotection prior to coupling using a Kaiser test.[6] |

| Aggregation | - The hydrophobic nature of the SF5 group may promote peptide aggregation on the resin.[11] | - Use a more polar solvent mixture, such as DMF/NMP.- Incorporate pseudoproline dipeptides at strategic locations in the sequence.[12] |

| Side Reactions during Cleavage | - Incomplete removal of side-chain protecting groups. | - Extend the cleavage time to 4 hours.- Ensure the use of fresh cleavage cocktail and appropriate scavengers. |

Analytical Characterization

The purity and identity of the synthesized SF5-containing peptide should be confirmed using standard analytical techniques.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.[13][14]

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the final product.[13][14]

Conclusion

The protocol detailed in these application notes provides a robust framework for the successful incorporation of SF5-phenylalanine into peptides via Fmoc-based solid-phase synthesis. By understanding the chemical principles behind each step and employing appropriate reagents and reaction conditions, researchers can effectively synthesize SF5-modified peptides for a wide range of applications in drug discovery and chemical biology. The unique properties conferred by the SF5 group offer exciting opportunities for the development of next-generation peptide therapeutics with enhanced stability and efficacy.

References

- BenchChem. (2025).

- Sani, M., & Zanda, M. (2022). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Synthesis, 54(19), 4184-4209.

- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins.

- ResearchGate. (n.d.).

- PMC. (2020).

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- BenchChem. (2025). Deprotection protocols for p-amino-D-phenylalanine protecting groups.

- BenchChem. (2025). Technical Support Center: Optimization of Coupling Reactions with p-Amino-D-phenylalanine in SPPS.

- Nowick Laboratory. (2020).

- ResearchGate. (n.d.). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- PMC. (n.d.).

- PMC. (2025). A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds.

- BenchChem. (2025). Common side reactions in the synthesis of SF5-containing molecules.

- Electronic Lecture. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.

- PMC. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

- Sigma-Aldrich. (n.d.). Fmoc-pentafluoro- L -phenylalanine = 97 205526-32-5.

- PubMed. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker.

- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.

- Aapptec. (n.d.).

- BPS. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

- NIH. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.

- International Journal of Science and Research Archive. (2025).

- European Peptide Society and John Wiley & Sons Ltd. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine.

- ResearchGate. (n.d.).

- MDPI. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides.

- PMC. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.

- MDPI. (n.d.).

- Organic & Biomolecular Chemistry (RSC Publishing). (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine.

- ResearchGate. (n.d.). Molecular structures of N‐Fmoc‐l‐pentafluoro‐phenylalanine (1),....

- MDPI. (n.d.).

- Agilent. (n.d.). Therapeutic Peptides Workflow Resource Guide.

- PMC. (n.d.).

- ResearchGate. (2025).

- PubMed. (n.d.). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. blog.mblintl.com [blog.mblintl.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. ijsra.net [ijsra.net]

- 14. researchgate.net [researchgate.net]

Application Note: Solvent Selection for Dissolving SF5-Amino Acids (DMF vs. NMP)

Abstract

The incorporation of pentafluorosulfanyl (SF5) amino acids into peptide sequences offers transformative potential for drug discovery, imparting exceptional metabolic stability and lipophilicity.[1] However, the unique physicochemical properties of the SF5 group—specifically its extreme hydrophobicity and steric bulk—present significant solvation challenges during Solid-Phase Peptide Synthesis (SPPS). This guide analyzes the critical trade-offs between N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) as solvation media.[2][3][4] We provide a decision framework and validated protocols to maximize coupling efficiency while minimizing expensive monomer loss and side reactions.

Introduction: The SF5 Challenge

The SF5 group is often termed the "super-trifluoromethyl" group.[5][6] It is chemically stable, highly electron-withdrawing, and possesses a volume (

While these properties enhance the pharmacokinetic profile of peptide drugs, they introduce two specific hurdles in synthesis:

-

Hydrophobic Aggregation: SF5 residues drive on-resin aggregation (β-sheet formation), leading to incomplete coupling and difficult deletion sequences.

-

Steric Hindrance: The bulky SF5 group slows coupling kinetics, requiring higher concentrations and extended reaction times, which exacerbates solvent-dependent side reactions.

Chemical Context: DMF vs. NMP

Selecting the correct solvent is not merely about solubility limits; it is about manipulating the resin-peptide-solvent interface.[4]

Table 1: Comparative Analysis for SF5 Applications

| Feature | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| Primary Role | Standard SPPS solvent; general solvation. | "Power solvent" for difficult/hydrophobic sequences. |

| Polarity (Dipole) | 3.82 D | 4.09 D |

| Viscosity (25°C) | 0.92 cP (Lower) | 1.67 cP (Higher) |

| Resin Swelling | Good for standard PS/PEG resins. | Superior swelling for Polystyrene (PS) resins.[3][7] |

| Aggregation Disruption | Moderate. | High. Breaks intermolecular H-bonds effectively. |

| Stability | Low. Decomposes to dimethylamine over time. | High. More thermally stable.[5] |

| Key Risk | Racemization & Fmoc removal: Dimethylamine (decomposition product) acts as a base, causing premature Fmoc removal and racemization of activated esters. | Toxicity: Classified as reprotoxic (SVHC). Requires strict HSE controls. |

| Cost | Low. | High (approx. 3-5x DMF). |

Mechanism of Action[8]

-

DMF relies on general dipolar solvation. However, for SF5-containing peptides, DMF often fails to penetrate the hydrophobic "clumps" formed by the peptide chains on the resin, leading to "difficult sequences."

-

NMP possesses a distinct ability to solvate the hydrophobic core of the resin and the peptide.[3] Its larger hydrophobic surface area allows it to interact more favorably with the lipophilic SF5 moiety, effectively "chaperoning" the activated amino acid to the N-terminus.

Decision Framework

Use the following logic flow to select the appropriate solvent for your specific SF5-amino acid coupling.

Figure 1: Decision tree for solvent selection based on sequence complexity and aggregation risk.

Experimental Protocols

Protocol A: Dissolution of SF5-Amino Acids

Objective: To achieve a 0.2 M - 0.5 M solution without precipitation or degradation. Pre-requisites:

-

SF5-Amino Acid (e.g., Fmoc-Phe(4-SF5)-OH).

-

Solvent: Anhydrous NMP (Recommended) or DMF (Peptide Grade, <3 months old).

-

Ultrasonic bath.

Steps:

-

Calculate Volume: Aim for the minimum volume required to reach 0.5 M. SF5 amino acids are expensive; minimizing solvent volume increases effective concentration (kinetics).

-

Weighing: Weigh the SF5-AA into a conical vial. Note: SF5 compounds are often waxy or sticky solids.

-

Solvent Addition: Add 75% of the calculated solvent volume.

-

Disruption:

-

Vortex vigorously for 30 seconds.

-

Sonicate for 1-2 minutes at ambient temperature. Critical: SF5 residues often trap air or form micelles; sonication ensures true solvation.

-

-

Visual Check: Solution must be crystal clear. If turbid, add remaining 25% solvent and repeat sonication.

-

Usage: Use immediately. Do not store dissolved Fmoc-SF5-AA in DMF for >4 hours due to spontaneous Fmoc deprotection risk.

Protocol B: Coupling Workflow (The "Magic Mixture")

For difficult SF5 couplings, a binary solvent system often yields the best results, balancing viscosity (DMF) and solvation power (NMP).

Figure 2: Optimized coupling workflow using a binary solvent strategy to mitigate viscosity and aggregation.

Detailed Procedure:

-

Resin Swelling: Swell resin in 1:1 DCM/NMP for 30 mins. This opens the polymer matrix maximally.

-

Dissolution: Dissolve Fmoc-SF5-AA in neat NMP (to prevent aggregation).

-

Activation: Dissolve coupling reagents (e.g., DIC/Oxyma Pure) in a small volume of DMF (lower viscosity aids diffusion).

-

Coupling: Combine. The final reaction mixture should be roughly 80:20 NMP:DMF .

-

Why? The NMP keeps the SF5 soluble and the resin swollen; the small amount of DMF lowers the bulk viscosity to improve diffusion rates.

-

-

Time: Allow to react for 2–4 hours (double the standard time).

-

Capping: Always perform an acetylation capping step after SF5 coupling to terminate unreacted chains.

Troubleshooting & QC

| Observation | Root Cause | Corrective Action |

| Low Coupling Yield | Aggregation of SF5 on resin. | Switch to 100% NMP. Perform coupling at 50°C (Microwave assisted if available, max 75°C for SF5). |

| Racemization | Base-catalyzed proton abstraction. | Avoid DMF. Use NMP. Ensure no Collidine/DIEA is used during activation (Use DIC/Oxyma). |

| Precipitate in Vial | Solubility limit reached. | Add 10% DMSO or Trifluoroethanol (TFE) to the NMP solution to disrupt H-bonds. |

| Fmoc Loss (Pre-coupling) | Contaminated DMF (Dimethylamine).[3] | Discard DMF. Use fresh bottle or switch to NMP. Perform "Chloranil Test" to check for free amines. |

References

-

Sante Lewis, A. et al. (2021). The Pentafluorosulfanyl Group in Medicinal Chemistry: A 2021 Update. Chemical Reviews.[8] Link

-

Albericio, F. et al. (2019).[8] Green Solvents for Peptide Synthesis: From the Cradle to the Grave. Green Chemistry.[8] Link

-

Isidro-Llobet, A. et al. (2019). Amino Acid-Protecting Groups.[3][4][9] Chemical Reviews.[8] Link

-

Biotage Application Note. (2023). How to Synthesize Hydrophobic Peptides - Choosing the Right Solvent.[4]Link

-

Nomoto, H. et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation. Frontiers in Cell and Developmental Biology. Link

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. biotage.com [biotage.com]

- 5. SF5-containing building blocks - Enamine [enamine.net]

- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]

- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of SF5-Phenylalanine Diastereomers

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of pentafluorosulfanyl (SF5)-phenylalanine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies. We will delve into the causality behind experimental choices, ensuring a robust and reproducible separation.

The introduction of the SF5 group into molecules like phenylalanine presents unique chromatographic challenges and opportunities. The SF5 group, often called a "super-trifluoromethyl group," imparts high thermal and chemical stability, strong electronegativity, and significant lipophilicity—properties that are increasingly utilized in the design of pharmaceuticals and agrochemicals[1][2][3]. Understanding how these properties influence chromatographic behavior is key to developing a successful separation method.

This document is structured to anticipate your questions and guide you through common experimental hurdles, from initial method development to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when beginning work with SF5-phenylalanine diastereomers.

Q1: What is the fundamental principle for separating diastereomers by HPLC?

Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers possess different physical properties. This distinction is the cornerstone of their separation. Consequently, diastereomers can be separated on conventional achiral stationary phases, such as silica or C18, without the need for a chiral selector in the column or mobile phase[4][5]. The separation relies on exploiting the subtle differences in their three-dimensional structures, which leads to differential interactions with the stationary phase.

Q2: How does the SF5 group specifically impact the HPLC separation of phenylalanine diastereomers?

The pentafluorosulfanyl (SF5) group profoundly influences the molecule's properties and, therefore, its chromatographic retention:

-

Increased Lipophilicity: The SF5 group is significantly more hydrophobic (lipophilic) than a trifluoromethyl (CF3) group[6]. In reversed-phase (RP-HPLC) systems, this leads to stronger interactions with the non-polar stationary phase (e.g., C18), resulting in longer retention times compared to their non-SF5 or CF3-analogs.

-

Strong Electron-Withdrawing Nature: As one of the most electronegative functional groups, the SF5 moiety alters the electron density of the entire molecule[2]. This can change dipole moments and the potential for hydrogen bonding or π-π interactions, which are critical for selectivity on many stationary phases.

-

Steric Bulk: The SF5 group is sterically demanding. This bulk can influence how the diastereomers orient themselves as they interact with the stationary phase, potentially exaggerating the small structural differences between them and leading to improved separation.

Q3: What are the recommended starting points for column and mobile phase selection?

Given that diastereomers can be separated on achiral phases, a logical starting point involves screening common stationary and mobile phases. The choice between normal-phase and reversed-phase chromatography will depend on the overall polarity of the SF5-phenylalanine derivative.

| Chromatographic Mode | Recommended Stationary Phase | Typical Mobile Phase System | Rationale & Comments |

| Reversed-Phase (RP) | C18, C8, Phenyl-Hexyl | Acetonitrile (ACN) / Water or Methanol (MeOH) / Water | The high lipophilicity of the SF5 group makes RP-HPLC a primary choice[6]. ACN often provides different selectivity compared to MeOH. Phenyl-based columns can offer alternative selectivity through π-π interactions with the aromatic ring of phenylalanine. |

| Normal-Phase (NP) | Silica (SiO2), Diol, Cyano (CN) | Hexane / Isopropanol (IPA) or Hexane / Ethanol (EtOH) | If the molecule is highly non-polar or if RP methods fail, NP can be effective. This mode separates based on polar interactions, which can be fine-tuned by adjusting the alcohol modifier percentage[7][8]. |

Q4: Do I need a chiral stationary phase (CSP) to separate these diastereomers?

No, a chiral stationary phase is generally not required for the separation of diastereomers[5]. CSPs are specifically designed to differentiate between enantiomers. Using a standard achiral column is the more direct and cost-effective approach for diastereomer separation. However, if your sample contains a mixture of two pairs of enantiomers (i.e., four stereoisomers), a chiral column would be necessary to resolve the enantiomeric pairs from each other after the diastereomers are separated.

Part 2: A Practical Workflow for Method Development

A systematic approach is crucial for efficiently developing a robust separation method. The following workflow breaks down the process into logical, manageable steps.

Caption: A systematic workflow for HPLC method development.

Step-by-Step Experimental Protocol:

-

Sample Preparation: Dissolve the SF5-phenylalanine diastereomer mixture in a solvent that is fully miscible with the mobile phase. Ideally, use the initial mobile phase itself to avoid peak distortion. Ensure the sample is filtered through a 0.22 µm or 0.45 µm filter.

-

Initial Screening (Phase 1):

-

Column: Start with a high-quality C18 column (e.g., 100 x 4.6 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Run a fast linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30 °C.

-

Detection: UV, at a wavelength where the analyte has maximum absorbance.

-

Analysis: Assess if any separation occurs. If peaks are unresolved but show some broadening or shoulder, this indicates potential for optimization. If there is no hint of separation, screen a different column (e.g., Phenyl-Hexyl) or mobile phase system (Methanol instead of Acetonitrile).

-

-

Optimization (Phase 2):

-

Gradient Optimization: Based on the initial screening, adjust the gradient to be shallower around the elution time of the diastereomers. For example, if the peaks eluted at 40% B, try a gradient from 30% to 50% B over 15 minutes[9].

-

Isocratic Conversion: For routine analysis, an isocratic method is often preferred for its simplicity and robustness. Calculate the approximate mobile phase composition at the point of elution from your optimized gradient run and use this as a starting point for an isocratic method.

-

Fine-Tuning: Adjust the organic solvent ratio in 1-2% increments to maximize the resolution (Rs). Remember that resolution is a function of selectivity, efficiency, and retention factor[10].

-

Temperature: Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature can sometimes alter the selectivity between diastereomers[11].

-

-

Finalization (Phase 3):

-

Once satisfactory separation is achieved (typically Rs > 1.5), define system suitability parameters (e.g., resolution, peak tailing factor, theoretical plates) to ensure consistent performance.

-

Document the final method parameters thoroughly.

-

Part 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This guide provides solutions to common problems in a direct question-and-answer format.

Caption: A logical guide for troubleshooting common HPLC issues.

Problem: Poor Resolution or Complete Co-elution

Q: My diastereomer peaks are not separating or are only appearing as a small shoulder. What should I do?

This is the most common challenge and it stems from insufficient selectivity between the two diastereomers on your current system.

Possible Causes & Solutions:

-

Suboptimal Mobile Phase Composition: The ratio and type of organic solvent are the most powerful tools for influencing selectivity[9][10].

-

Solution 1 (Change Solvent Strength): Systematically vary the percentage of your organic modifier (e.g., ACN or MeOH) in 2-3% increments. This changes the retention factor (k') and can sometimes be enough to resolve closely eluting peaks.

-

Solution 2 (Change Solvent Type): If adjusting the strength is insufficient, switch the organic modifier entirely. Acetonitrile, methanol, and tetrahydrofuran (THF) have different selectivities for aromatic compounds[12]. Switching from ACN to MeOH, or vice-versa, is a standard and highly effective strategy.

-

Solution 3 (Adjust Additives): The pH of the mobile phase can dramatically affect the retention and peak shape of ionizable compounds[13]. Ensure you are using a buffer if your molecule has acidic or basic functional groups. Small amounts of additives like triethylamine (TEA) can mask active silanol sites on the stationary phase that cause poor peak shape[14].

-

-

Inappropriate Stationary Phase: The column chemistry may not be providing enough differential interaction.

-

Solution: Change to a column with a different stationary phase. If you started with a C18, try a Phenyl-Hexyl phase to promote π-π interactions or a "polar-embedded" phase that offers different hydrogen bonding capabilities.

-

-

Temperature Effects: Temperature can alter the kinetics of mass transfer and the thermodynamics of partitioning, sometimes leading to a reversal of elution order or improved resolution[11].

-

Solution: Evaluate the separation at a higher and lower temperature (e.g., 25°C and 40°C). Lower temperatures often increase retention and can improve resolution, but at the cost of higher backpressure and broader peaks.

-

Problem: Symmetrical Peaks, but Unstable Retention Times

Q: I have good separation, but the retention times are drifting between injections or from day to day. Why?

Retention time instability points to a problem with the consistency of your HPLC system or mobile phase.

Possible Causes & Solutions:

-

Insufficient Column Equilibration: This is a very common cause, especially when changing mobile phases or after the system has been idle.

-

Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before injecting your sample[15]. When running a gradient, the re-equilibration time between runs must be adequate.

-

-

Mobile Phase Preparation or Composition Change: The mobile phase can change over time due to evaporation of the more volatile component or inconsistent preparation.

-

Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If you are using an online mixer (quaternary or binary pump), ensure the proportioning valves are functioning correctly[16].

-

-

Temperature Fluctuations: The column temperature directly impacts retention time. A 1°C change can alter retention times by 1-2%[16].

-

Solution: Always use a thermostatted column compartment and ensure it is set to a stable temperature.

-

-

Pump and Flow Rate Issues: Leaks or failing pump seals can lead to an inconsistent flow rate, which directly impacts retention times.

-

Solution: Check the system for any visible leaks (look for salt deposits from buffers). Perform a flow rate calibration to ensure the pump is delivering the set flow rate accurately.

-

Problem: Peak Tailing

Q: My peaks are asymmetrical with a "tail." How can I fix this?

Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or issues outside the column.

Possible Causes & Solutions:

-

Silanol Interactions: Free silanol groups on the surface of the silica packing material can interact strongly with basic moieties on an analyte, causing tailing.

-

Solution 1 (Adjust pH): For basic analytes, operating at a low pH (e.g., pH 2-3 using formic or trifluoroacetic acid) will protonate the analyte and suppress the ionization of silanols, minimizing this interaction[14].

-

Solution 2 (Use Additives): Add a small amount of a basic competitor, like 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanols, freeing up your analyte.

-

Solution 3 (Use a Modern Column): Employ a column packed with high-purity silica and end-capping technology, which has a much lower concentration of active silanols.

-

-

Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

-

Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical.

-

-

Column Contamination or Degradation: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.

-

Solution: Use a guard column to protect the analytical column[16]. If the main column is contaminated, follow the manufacturer's instructions for flushing and regeneration with strong solvents. If this fails, the column may need to be replaced.

-

References

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link][4][17]

-

LCGC International. (Date not available). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][18]

-

Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. [Link][19]

-

Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. [Link][7]

-

Mullin, E. J., et al. (Date not available). Environmental properties of pentafluorosulfanyl compounds. SETAC. [Link][6]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link][20]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link][5]

-

Ilisz, I., et al. (Date not available). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. [Link][21]

-

LCGC International. (Date not available). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link][22]

-

Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link][23]

-

Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5636. [Link][24]

-

Lee, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(21), 5174. [Link][1]

-

International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. IJSDR. [Link]

-

BUCHI. (Date not available). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. [Link][9]

-

Pan, J., et al. (Date not available). Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. Organic & Biomolecular Chemistry. [Link][25]

-

ResearchGate. (2013). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. ResearchGate. [Link][26]

-

Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1403. [Link][8]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link][10]

-

SCION Instruments. (Date not available). HPLC Troubleshooting Guide. SCION Instruments. [Link][15]

-

Advanced Chromatography Technologies. (Date not available). HPLC Troubleshooting Guide. ACE. [Link][14]

-

Bhushan, R., Nagar, H., & Martens, J. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing. [Link][27]

-

Rowan. (Date not available). The Pentafluorosulfanyl Group (SF5). Rowan. [Link][2]

-

YMC. (Date not available). HPLC Troubleshooting Guide. YMC. [Link][16]

-

ResearchGate. (2025). Unusual effects of separation conditions on chiral separations. ResearchGate. [Link][11]

-

VTechWorks. (Date not available). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link][28]

-

Nguyen, T. M., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. [Link][3]

-

AVESİS. (Date not available). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link][29]

-

HELIX Chromatography. (Date not available). HPLC Methods for analysis of Phenylalanine. HELIX Chromatography. [Link][30]

-

LCGC International. (Date not available). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link][12]

-

ResearchGate. (Date not available). Synthesis of linear SF5-capped chromophores 1–6. ResearchGate. [Link][31]

-

ResearchGate. (Date not available). Solubility and Chromatographic Separation of 5-Fluorouracil under Subcritical Water Conditions. ResearchGate. [Link][32]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]

- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]

- 14. hplc.eu [hplc.eu]

- 15. HPLC Troubleshooting Guide [scioninstruments.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. yakhak.org [yakhak.org]

- 21. chiraltech.com [chiraltech.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. chromatographytoday.com [chromatographytoday.com]

- 24. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01496D [pubs.rsc.org]

- 28. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 29. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 30. helixchrom.com [helixchrom.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Validation & Comparative

19F NMR chemical shift values for 4-(Pentafluorosulfur)-DL-phenylalanine

This guide provides a technical comparison and experimental framework for analyzing 4-(Pentafluorosulfur)-DL-phenylalanine (SF5-Phe) using

Executive Summary

The pentafluorosulfanyl (

Key Differentiator: Unlike the singlet resonance of a trifluoromethyl (

Technical Deep Dive: The SF5 Spectral Signature

The

-

Axial Fluorine (

): One fluorine atom at the apex. -

Equatorial Fluorines (

): Four equivalent fluorine atoms at the base.

Chemical Shift Data

Reference:

| Parameter | Value | Multiplicity | Integration |

| Equatorial Fluorines ( | +62.3 ppm | Doublet ( | 4F |

| Axial Fluorine ( | +83.5 ppm | Quintet ( | 1F |

| Coupling Constant ( | 149 Hz | - | - |

Spectral Interpretation:

The four equatorial fluorines couple to the single axial fluorine, splitting it into a quintet.[2] Reciprocally, the axial fluorine splits the four equatorial fluorines into a doublet. This

Note on Convention: Positive chemical shifts indicate deshielding relative to

. Most organic fluorine signals (, Ar-F) appear in the negative range (upfield). The signal's location in the positive range (downfield) makes it exceptionally useful for avoiding spectral overlap in complex biological mixtures.

Comparative Analysis: SF5 vs. Alternatives

The following table contrasts SF5-Phe with its most common fluorinated analogs: 4-Trifluoromethyl-phenylalanine (

Table 1: Physicochemical and NMR Comparison

| Feature | 4-(SF5)-Phenylalanine | 4-(CF3)-Phenylalanine | 4-F-Phenylalanine |

| Structure | Square Pyramidal ( | Tetrahedral ( | Planar (Ar-F) |

| +62.3 ( | -63.0 ( | -113.0 to -116.0 ( | |

| Spin System | |||

| Steric Volume | ~ High ( | ~ Medium ( | ~ Low (Bioisostere of H) |

| Lipophilicity ( | High (+1.[3][4]51) | Medium (+0.88) | Low (+0.14) |

| Hammett | 0.68 (Strong EWG) | 0.54 (EWG) | 0.06 |

| Metabolic Stability | Excellent (Chemically Inert) | Good | Moderate (P450 labile) |

Note:

Visualization: Structural & Electronic Comparison

Figure 1: Comparative properties of fluorinated phenylalanine derivatives. SF5 offers a distinct chemical shift window and larger steric bulk compared to CF3 and F analogs.

Experimental Protocol: 19F NMR Characterization

To ensure reproducible data, follow this self-validating protocol. The wide spectral width is critical due to the positive shift of the

Materials

-

Compound: this compound (or L-enantiomer).

-

Solvent:

(with trace -

Internal Standard:

-trifluorotoluene (

Workflow Diagram

Figure 2: Step-by-step workflow for acquiring high-fidelity 19F NMR data for SF5-containing compounds.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 2-5 mg of SF5-Phe in 600

L of deuterated solvent. If analyzing within a protein, concentrations may be lower (0.1–0.5 mM); ensure pH is buffered (e.g., Phosphate buffer pH 7.4). -

Probe Tuning: Tune and match the probe specifically for

F (approx. 376 MHz on a 400 MHz magnet). -

Parameter Setup:

-

Spectral Width (SW): Set to at least 200 ppm (-100 to +100 ppm) to capture both the internal standard (if negative) and the SF5 signals (+62, +83 ppm).

-

Transmitter Offset (O1P): Center around 0 ppm or +40 ppm .

-

Relaxation Delay (D1): Set to 2–5 seconds . The

group has efficient relaxation mechanisms, but accurate integration requires -

Decoupling: Use inverse gated proton decoupling (

decoupling only during acquisition) to remove broadening from aromatic protons and simplify the spectrum to the pure

-

-

Acquisition: Acquire 64–256 scans depending on concentration.

-

Processing: Apply an exponential window function (Line Broadening, LB = 1.0–2.0 Hz) to improve signal-to-noise.

-

Validation:

-

Verify the integral ratio. The doublet at +62.3 ppm should integrate to 4 relative to the quintet at +83.5 ppm integrating to 1 .

-

Measure the distance between the outer legs of the quintet to confirm the coupling constant (

Hz).

-

Applications in Drug Discovery[1][7][8]

The SF5-Phe residue is increasingly used as a bioisostere and a biophysical probe :

-

Bioisosterism: It mimics the steric bulk of a tert-butyl group or a nitro group but with high lipophilicity and chemical inertness.[6] It is used to block metabolic hotspots on aromatic rings.

-

Protein NMR Probe: As demonstrated by Qianzhu et al. (2020), genetically encoding SF5-Phe into proteins allows for sensitive

F NMR studies of protein-protein interactions. The positive chemical shift eliminates background noise from other fluorinated ligands (typically negative shift), making it a "silent background" reporter.

References

-

Qianzhu, H., Welegedara, A. P., Williamson, H., & Huber, T. (2020). Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine: A Highly Hydrophobic and Strongly Electronegative Group for Stable Protein Interactions.[7][8][9][10] Journal of the American Chemical Society, 142(41), 17277–17281.[8]

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

-

[Link]

-

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. colorado.edu [colorado.edu]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. researchgate.net [researchgate.net]

- 8. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Mass Spectrometry Characterization of SF5-Containing Peptides

Topic: Mass Spectrometry Fragmentation Patterns of SF5-Containing Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pentafluorosulfanyl group (SF₅ ), often termed "super-trifluoromethyl," is increasingly utilized in medicinal chemistry and peptide therapeutics as a bioisostere for tert-butyl or trifluoromethyl (CF₃ ) groups. Its incorporation into peptides imparts exceptional chemical stability, high electronegativity, and significant lipophilicity.

This guide provides a technical analysis of the mass spectrometry (MS) behavior of SF₅-containing peptides. Unlike standard alkyl or aryl residues, SF₅ residues exhibit distinct isotopic envelopes, significant chromatographic retention shifts, and unique fragmentation pathways that require specific acquisition parameters for accurate identification.

Part 1: Physicochemical & Mass Spectral Properties[1][2]

The "Super-Trifluoromethyl" Effect

The SF₅ group is chemically robust, with an Ar–S bond energy comparable to Ar–CF₃, but with greater steric demand and lipophilicity.[1]

| Feature | Phenylalanine (Phe) | CF₃-Phe (4-trifluoromethyl) | SF₅-Phe (4-pentafluorosulfanyl) |

| Monoisotopic Mass Shift | Reference (0 Da) | +67.987 Da (vs H) | +125.954 Da (vs H) |

| Side Chain Formula | C₇H₇ | C₈H₆F₃ | C₇H₆SF₅ |

| Electronegativity (Group) | Moderate | High (χ ≈ 3.36) | Very High (χ ≈ 3.65) |

| Lipophilicity (π) | 0.00 | +0.88 | +1.23 |

| Steric Volume | ~50 ų | ~70 ų | ~85 ų |

Isotopic Envelope & Mass Defect

The presence of a sulfur atom and five fluorine atoms creates a unique spectral signature.

-

Mass Defect: Fluorine (18.9984 Da) has a slight negative mass defect, while Sulfur (31.9720 Da) has a significant negative defect. SF₅ peptides will have a lower accurate mass than their hydrocarbon analogs, shifting them to the "left" of the nominal mass defect line.

-

Isotopic Pattern: The naturally occurring ³⁴S isotope (4.21% abundance) introduces a diagnostic M+2 peak that is significantly higher than in non-sulfur-containing peptides. This is a critical validation check for SF₅ incorporation.

Part 2: Fragmentation Patterns (MS/MS)[4]

Collision-Induced Dissociation (CID/HCD)

In positive ion mode (ESI+), the high electronegativity of the SF₅ group affects proton mobility but does not typically induce facile cleavage of the S–F or C–S bonds under standard collision energies (NCE 25-35).

-

Backbone Fragmentation: The peptide backbone fragments into standard b- and y-ions . The SF₅ group remains intact on the side chain.

-

Mass Shift Identification: All b- or y-ions containing the SF₅-residue will exhibit a mass shift of +125.954 Da relative to the wild-type sequence.

Diagnostic Ions & Neutral Losses

While the SF₅ group is stable, specific diagnostic ions can be generated under higher energy conditions or verified via specific transitions.

A. The Diagnostic Immonium Ion (Positive Mode)

The most reliable confirmation of SF₅-Phenylalanine incorporation is its specific immonium ion.

-

Structure: [H₂N=CH-CH₂-C₆H₄-SF₅]⁺

-

Calculated m/z: 246.035

-

Mechanism: Formed by double backbone cleavage (a-type/y-type combination).

B. Neutral Losses (Positive Mode)

Unlike phosphorylated peptides (which lose H₃PO₄), SF₅ peptides are relatively resistant to neutral loss. However, at high collision energies, two losses may be observed:

-

Loss of Fluorine (•F): [M-19]⁺ (Rare in soft CID, possible in HCD).

-

Loss of SF₅ Radical (•SF₅): [M-127]⁺. This is less common than the intact ion but can occur if the aromatic ring stabilizes the resulting radical cation.

C. Negative Mode Diagnostic (ESI-)

If analyzing in negative mode (e.g., for acidic peptides), the [SF₅]⁻ anion at m/z 126.96 is a highly specific diagnostic marker.

Visualization of Fragmentation Pathway

Caption: Fragmentation logic for SF5-peptides. The primary pathway yields backbone ions with a characteristic mass shift. The immonium ion (m/z 246) is the key diagnostic.

Part 3: Chromatographic Behavior (HPLC/UPLC)

The SF₅ group is "super-lipophilic." This property drastically alters retention time (RT) in Reverse Phase Chromatography (RPC), often pushing peptides into high organic solvent gradients where ionization efficiency may vary.

Retention Time Shift

-

Comparison: SF₅-Phe >> CF₃-Phe > Phe.

-

Experimental Impact: An SF₅-containing peptide will elute significantly later than its non-fluorinated analog.

-

Gradient Optimization: Standard 5-95% Acetonitrile gradients may need adjustment. Ensure the gradient extends to 100% B and holds, as SF₅ peptides can stick to C18 columns.

Hydrophobicity Index

-

Hansch π constant: SF₅ (+1.23) vs CF₃ (+0.88).

-

Implication: A single SF₅ substitution can shift RT by 2-5 minutes depending on the column length and gradient slope.

Part 4: Experimental Protocol

Sample Preparation & Synthesis

Synthesis Note: Use Fmoc-4-(pentafluorosulfanyl)-L-phenylalanine. Coupling times should be extended (double coupling, 2x 45 min) due to the steric bulk of the SF₅ group.

Mass Spectrometry Acquisition Parameters

To ensure detection and confirmation of the SF₅ moiety, configure the instrument as follows:

| Parameter | Setting | Rationale |

| Ionization | ESI Positive | Standard peptide analysis.[2] |

| Resolution | > 30,000 (Orbitrap/TOF) | Required to resolve the ³⁴S isotope and confirm mass defect. |

| Fragmentation | HCD (Stepped NCE 25, 30, 35) | Stepped energy ensures both backbone sequencing (low E) and immonium ion generation (high E). |

| Dynamic Exclusion | 10-15s | Shorter exclusion allows re-sampling of the complex isotopic envelope. |

| Scan Range | Low mass extension (start m/z 100) | Critical: Must capture the m/z 246.035 immonium ion. |

Data Analysis Workflow

-

Extract Ion Chromatogram (XIC): Search for the theoretical precursor mass (M + 125.954 Da).

-

Verify Isotope: Check for the ³⁴S peak (M+2) at ~4.2% relative intensity.

-

Confirm Sequence: Match b/y series. The mass gap at the SF₅ residue must be 273.06 Da (Residue mass of SF₅-Phe) instead of 147.07 Da (Phe).

-

Diagnostic Check: Verify presence of m/z 246.035 in the MS2 spectrum.

References

-

Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link

-

Tokunaga, E., et al. (2013). "Pentafluorosulfanyl group (SF5) as a superior pharmacophore." Drug Discovery Today, 18(3-4), 198-202. Link

-

Witoszka, K., et al. (2023). "Pentafluorosulfanyl (SF5) Group in Medicinal Chemistry." ChemMedChem, 18(20). Link

-

Falick, A. M., et al. (1993). "Low-mass ions produced from peptides by high-energy collision-induced dissociation." Journal of the American Society for Mass Spectrometry, 4(11), 882-893. (Basis for Immonium Ion calculation). Link

-

BenchChem. (2025).[3] "Synthesis and Application of SF5-Containing Amino Acids for Peptide Modification." BenchChem Protocols. Link

Sources

A Senior Application Scientist's Guide to Comparing the Binding Affinity of SF₅ vs. CF₃ Analogs in Enzyme Assays

In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of lead optimization.[1][2][3] Among these, the trifluoromethyl (CF₃) group is ubiquitous, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[3] However, an emerging and powerful bioisostere, the pentafluorosulfanyl (SF₅) group, presents a unique profile of properties that warrants careful consideration as an alternative.[4][5][6] This guide provides an in-depth comparison of SF₅ and CF₃ analogs in the context of enzyme binding assays, offering both the theoretical basis for their differential behavior and the practical methodologies required for their evaluation.

As a bioisosteric replacement for the CF₃ group, the SF₅ moiety is notable for its greater lipophilicity, larger size, and distinct electronic signature, while maintaining exceptional chemical and thermal stability.[6][7][8] These differences can lead to profound, and sometimes unexpected, changes in how a ligand interacts with its target enzyme, making a direct experimental comparison essential during the structure-activity relationship (SAR) optimization process.

Physicochemical Properties: The "Why" Behind Binding Differences

The decision to substitute a CF₃ group with an SF₅ group is driven by the desire to modulate a compound's properties in a controlled manner. Understanding their fundamental differences is key to interpreting binding data. The SF₅ group is more electronegative and lipophilic than the CF₃ group, but also significantly larger.[7][8][9]

| Property | Trifluoromethyl (CF₃) | Pentafluorosulfanyl (SF₅) | Implication for Enzyme Binding |

| Van der Waals Volume | ~42.6 ų | ~70.0 ų | The larger size of SF₅ can provide better shape complementarity in a large hydrophobic pocket but may introduce steric clashes in a constrained active site.[5] |

| Electronegativity (Hammett σp) | +0.54 | +0.68 | The highly electron-withdrawing nature of SF₅ can significantly alter the pKa of nearby functionalities and modulate the strength of polar interactions like hydrogen bonds.[6][9] |

| Lipophilicity (Hansch π) | +0.88 | +1.50 | The increased lipophilicity of SF₅ can enhance hydrophobic interactions with the enzyme target and improve membrane permeability, potentially affecting cell-based assay results.[6][9][10] |

| Dipole Moment | High | Very High | The strong dipole of the SF₅ group can influence long-range electrostatic interactions and the overall orientation of the ligand within the binding site.[9] |

| Shape | Conical/Tripodal | Octahedral/"Umbrella" | The distinct geometries can lead to different packing and interactions within the active site.[11] |

These properties collectively dictate that the SF₅ group is not merely a "super-CF₃" but a distinct chemical entity that can fundamentally alter a ligand's interaction profile.[7][8]

Experimental Design for a Head-to-Head Comparison

A robust comparison requires a multi-faceted approach to quantify binding affinity and understand the kinetics and thermodynamics that drive the interaction. The following workflow outlines a comprehensive strategy.

Mechanistic Interpretation of Results

In the p97 inhibitor case, the SF₅ analog was surprisingly less active than the CF₃ analog. [7][8]Our hypothetical kinetic and thermodynamic data provide a narrative for this observation:

-

Potency and Affinity: The 4-5 fold weaker potency (IC₅₀) and affinity (Kᴅ) of the SF₅ analog indicate a less favorable overall interaction.

-